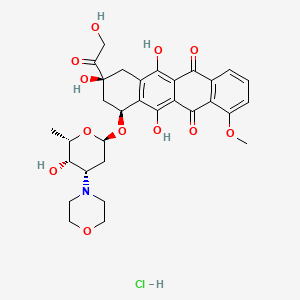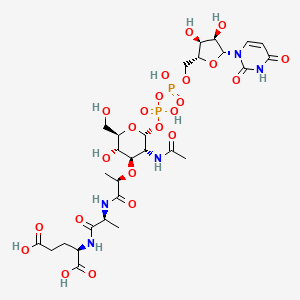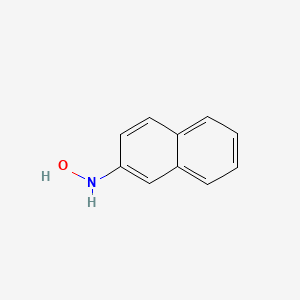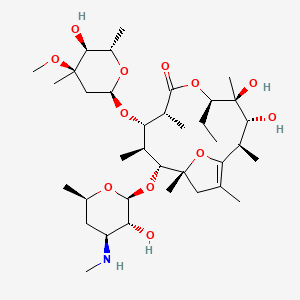
2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
概要
説明
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₃H₂F₆O₂This compound is characterized by its high ionizing power and is commonly used as a solvent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- can be synthesized through the reaction of hexafluoroacetone with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
化学反応の分析
Types of Reactions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroacetone.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Hexafluoroacetone
Reduction: Less fluorinated propanediols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a solvent in peptide synthesis and Friedel–Crafts reactions.
Biology: Employed in the preparation of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves its high ionizing power, which facilitates various chemical reactions. It acts as a polar solvent, enhancing the reactivity of the reactants and stabilizing transition states. This property makes it particularly useful in reactions that require high ionization energy .
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a diol.
1,1,1,3,3,3-Pentafluoropropane-2,2-diol: Contains one less fluorine atom.
1,1,1-Trifluoropropane-2,2-diol: Contains three fluorine atoms instead of six.
Uniqueness
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive solvents .
特性
CAS番号 |
677-71-4 |
|---|---|
分子式 |
C3H6F6O4 |
分子量 |
220.07 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
InChIキー |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
正規SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
Key on ui other cas no. |
34202-69-2 |
物理的記述 |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
関連するCAS |
684-16-2 (Parent) |
同義語 |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)





![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)







